molecular formula C20H25N3O3S B4583050 4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No. B4583050
M. Wt: 387.5 g/mol
InChI Key: BDJPDAVOAJLFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is 387.16166284 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement and Neuroprotective Effects

One study on a closely related compound, SB-399885, demonstrated its role as a potent and selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound was shown to significantly reverse scopolamine-induced deficits in rat models and improve spatial learning and memory recall in aged rats, suggesting potential therapeutic utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticonvulsant and Enzyme Inhibition

Research into benzenesulfonamide derivatives revealed their potent inhibitory action against human carbonic anhydrase isoforms, which are enzymes involved in various physiological and pathological processes. Some derivatives exhibited low nanomolar inhibitory activity and demonstrated effective seizure protection in animal models, highlighting their potential for treating conditions like epilepsy (Mishra et al., 2017).

Anticancer Potential

Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were found to be potent inhibitors of carbonic anhydrase IX, a tumor-associated isoform. This suggests their potential use as anticancer agents, with specific compounds showing high selectivity and potency against this enzyme, indicating possible therapeutic applications in cancer treatment (Lolak et al., 2019).

Phospholipase A2 Inhibition for Cardioprotective Effects

A study on substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors indicated their efficacy in vitro. Some compounds significantly reduced myocardial infarction size in coronary occluded rats, suggesting a protective role in cardiac conditions (Oinuma et al., 1991).

properties

IUPAC Name

4-methyl-N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-8-18(9-5-15)27(25,26)21-19-14-17(7-6-16(19)2)20(24)23-12-10-22(3)11-13-23/h4-9,14,21H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJPDAVOAJLFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.